1,2-Dehydro Reticuline Iodide
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Overview
Description
1,2-Dehydro Reticuline Iodide is a chemical compound with the molecular formula C19H22INO4. It is a derivative of reticuline, an important intermediate in the biosynthesis of various isoquinoline alkaloids. These alkaloids are known for their pharmacological properties, including analgesic, antitussive, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dehydro Reticuline Iodide typically involves the oxidation of reticuline. One common method includes the use of a cytochrome P450 enzyme to convert (S)-reticuline to 1,2-dehydroreticuline, followed by iodination to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation techniques. These methods utilize genetically engineered microorganisms to produce reticuline, which is then chemically converted to this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dehydro Reticuline Iodide undergoes various chemical reactions, including:
Oxidation: Conversion of reticuline to 1,2-dehydroreticuline.
Reduction: Reduction of 1,2-dehydroreticuline back to reticuline.
Substitution: Iodination to form this compound.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzyme, NADPH.
Reduction: Aldo-keto reductase enzyme, NADPH.
Substitution: Iodine or iodide salts.
Major Products Formed
Oxidation: 1,2-Dehydro Reticuline.
Reduction: Reticuline.
Substitution: This compound.
Scientific Research Applications
1,2-Dehydro Reticuline Iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dehydro Reticuline Iodide involves its conversion to and from reticuline. The cytochrome P450 enzyme catalyzes the oxidation of (S)-reticuline to 1,2-dehydroreticuline, while the aldo-keto reductase enzyme reduces 1,2-dehydroreticuline back to reticuline. These reactions are crucial steps in the biosynthesis of various isoquinoline alkaloids .
Comparison with Similar Compounds
Similar Compounds
Reticuline: A precursor to 1,2-Dehydro Reticuline Iodide, involved in the biosynthesis of isoquinoline alkaloids.
1,2-Dehydro Reticuline: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its iodinated structure, which distinguishes it from other reticuline derivatives. This iodination can enhance its stability and reactivity in certain chemical reactions, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZNQWRHVOGFFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747457 |
Source
|
Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-21-2 |
Source
|
Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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